N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-2,1,3-benzothiadiazole-5-carboxamide
Description
This compound is a heterocyclic organic molecule featuring a benzothiadiazole core linked to an imidazo[1,2-a]pyridine moiety via an ethyl-methyl carboxamide bridge. The benzothiadiazole group is electron-deficient, making it a candidate for applications in materials science and medicinal chemistry, particularly in kinase inhibition or fluorescence-based sensing. The imidazo[1,2-a]pyridine group contributes to π-π stacking interactions and hydrogen bonding, enhancing binding affinity in biological systems .
Properties
IUPAC Name |
N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5OS/c1-2-21(11-13-10-18-16-5-3-4-8-22(13)16)17(23)12-6-7-14-15(9-12)20-24-19-14/h3-10H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAFAUFLFJIVBCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CN=C2N1C=CC=C2)C(=O)C3=CC4=NSN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-2,1,3-benzothiadiazole-5-carboxamide typically involves multi-step reactions. One common approach is the condensation of imidazo[1,2-a]pyridine derivatives with benzothiadiazole carboxylic acid derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity. This includes the use of automated reactors and continuous flow systems to manage the complex reaction steps efficiently .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-2,1,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-2,1,3-benzothiadiazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial and antifungal properties.
Medicine: Explored for its potential in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Biological Activity
N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-2,1,3-benzothiadiazole-5-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its anticancer properties, enzyme inhibition, and underlying mechanisms of action.
Chemical Structure and Properties
The compound features a benzothiadiazole core linked to an imidazo[1,2-a]pyridine moiety. Its molecular formula is C15H16N4S and it has a molecular weight of approximately 284.38 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C15H16N4S |
| Molecular Weight | 284.38 g/mol |
| IUPAC Name | This compound |
Anticancer Properties
Recent studies have demonstrated that derivatives of benzothiadiazole exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds structurally similar to this compound have shown IC50 values ranging from 3.58 to 15.36 µM against hepatocellular carcinoma (HePG-2), breast cancer (MCF-7), and colorectal carcinoma (HCT-116) cell lines .
Table 1: IC50 Values of Related Compounds
| Compound | HePG-2 (µM) | MCF-7 (µM) | HCT-116 (µM) |
|---|---|---|---|
| Sorafenib | 9.18 | Not reported | Not reported |
| Compound A | 5.05 | 8.10 | Not reported |
| Compound B | 8.10 | 6.50 | 7.30 |
The mechanism by which these compounds exert their anticancer effects involves the inhibition of critical signaling pathways associated with tumor growth and metastasis. Specifically, this compound has been shown to inhibit BRAF and VEGFR-2 kinases with IC50 values comparable to established drugs like sorafenib .
Table 2: Enzyme Inhibition Data
| Target Enzyme | IC50 Value (µM) |
|---|---|
| BRAF | 0.194 |
| VEGFR-2 | 0.071 |
Case Studies
In vitro studies have indicated that treatment with this compound leads to cell cycle arrest at the G2-M phase and induces apoptosis in cancer cells . For example, one study reported that after treatment with a related compound for 24 hours, the proportion of apoptotic cells increased significantly compared to control groups.
Figure: Apoptosis Induction in Cancer Cells
Apoptosis Induction
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences between the target compound and analogs from the provided evidence:
Key Observations
Sulfonamide vs. Carboxamide: The sulfonamide analog () exhibits higher molecular weight (374.5 vs. 388.4) and altered solubility due to the sulfonyl group’s polarity .
Spectral Data Trends: ¹H NMR Shifts: Aromatic protons in the target compound’s benzothiadiazole and imidazo[1,2-a]pyridine moieties are expected near δ 7.1–8.4, similar to 5a (δ 8.44) and 5b (δ 8.29) . HRMS Accuracy: Deviations between calculated and observed HRMS values (e.g., 5a: Δ = +0.0006) suggest minor structural nuances, such as isotopic abundance or purity .
Biological and Chemical Implications :
- The imidazo[1,2-a]pyridine core is common in kinase inhibitors (e.g., Zolpidem analogs), while the triazolo[4,3-a]pyrazine variant () may target different enzymatic pathways due to altered π-stacking capacity .
Notes
- Limitations : Direct experimental data for the target compound (e.g., IC₅₀ values, solubility) are absent in the provided evidence. Comparisons rely on structural analogs and inferred properties.
- Recommendations : Further studies should include X-ray crystallography to confirm binding modes and DFT calculations to quantify electronic effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
